The compound "N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazoles have been extensively studied due to their pharmacological properties, including antihistaminic, antiviral, and antagonist activities against various receptors. The research on benzimidazole derivatives is crucial as it contributes to the development of new therapeutic agents for treating a range of diseases.
The antihistaminic properties of benzimidazole derivatives make them candidates for treating allergic reactions. The study on N-(4-piperidinyl)-1H-benzimidazol-2-amines showed that the phenylethyl derivatives were the most potent after oral administration, suggesting their use in therapeutic applications for allergy management1.
Benzimidazole derivatives have also been explored for their antiviral properties, particularly against HIV-1. The amine substituted N-(1H-benzimidazol-2ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines with potent anti-HIV-1 activity could serve as a basis for developing new antiretroviral drugs. The ability to vary the substitution pattern provides a pathway for optimizing the antiviral activity of these compounds2.
A novel series of benzimidazoles has been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. The study identified optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole, leading to compounds with high affinity for the Y1 receptor. The antagonist activity was confirmed by reversing NPY-induced forskolin-stimulated cyclic AMP, indicating potential applications in the treatment of obesity3.
This compound can be classified under the category of organic compounds, specifically as an amine derivative of benzimidazole. Benzimidazole derivatives are known for their diverse biological activities, making them significant in pharmaceutical research. The structural formula of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can be represented as follows:
This formula indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms.
The synthesis of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can be accomplished through various methods, typically involving the reaction of 1H-benzimidazol-2-amine with suitable aldehydes or ketones. A common synthetic route involves the following steps:
The yield and purity of the final product may vary based on reaction conditions such as temperature, time, and solvent choice.
The molecular structure of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine features a benzimidazole core with an attached propan-2-ylideneamino group. Key structural characteristics include:
Computational studies using density functional theory (DFT) can provide insights into the electronic properties and stability of the molecule, revealing potential reactive sites for further chemical modifications.
N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new pharmacologically active compounds.
The mechanism of action for compounds like N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine often involves interaction with biological targets such as enzymes or receptors:
Studies utilizing molecular docking simulations can elucidate binding affinities and interaction modes with target proteins.
The physical and chemical properties of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine include:
Spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data regarding functional groups and molecular environment.
N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine has several potential applications:
Research continues to uncover new applications and enhance the understanding of this compound's role in medicinal chemistry and beyond .
Benzimidazole derivatives constitute a major class of bicyclic heterocycles formed by fusing a benzene ring with an imidazole moiety at the 4 and 5 positions. The parent structure, 1H-benzimidazol-2-amine (molecular formula: C~7~H~7~N~3~; molecular weight: 133.15 g/mol), serves as the foundational scaffold for this compound [5]. Systematic nomenclature for derivatives follows IUPAC conventions based on substitution patterns:
Table 1: Nomenclature and Structural Descriptors of Key Benzimidazole Derivatives
Compound Name | Systematic Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
1H-Benzimidazol-2-amine | 1H-Benzimidazol-2-amine | C~7~H~7~N~3~ | 133.15 | Parent scaffold; 2-amino substitution |
N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine | N-[(Propan-2-ylidene)amino]-1H-benzimidazol-2-amine | C~10~H~11~N~4~ | 187.22 | Imine linkage at 2-amine nitrogen; isopropylidene group |
1-Prop-2-ynyl-1H-benzimidazol-2-amine | 1-(Prop-2-yn-1-yl)-1H-benzimidazol-2-amine | C~10~H~9~N~3~ | 171.20 | Propargyl group at N1-position |
The molecular formula for N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is C~10~H~11~N~4~, with a molecular weight of 187.22 g/mol. Its structure features:
The propan-2-ylideneamino (isopropylideneimino) group confers distinct physicochemical and electronic properties critical for modulating biological activity and material behavior in heterocyclic systems:
Steric and Conformational Effects: The isopropylidene moiety (CH~3~-C(CH~3~)=N-) introduces significant steric bulk near the attachment point. In benzimidazole derivatives, this can enforce non-planarity between the substituent and the heterocyclic core. For example, analogous structures like 1-prop-2-ynyl-1H-benzimidazol-2-amine exhibit substantial dihedral angles (e.g., 60.36°) between the benzimidazole plane and the substituent plane [3]. This non-coplanarity influences crystal packing (e.g., through π-π stacking at specific centroid distances like 3.677 Å) and potentially affects binding to biological targets by modulating accessibility.
Electronic Modulation: The imine linkage (-N=C<) is electron-withdrawing due to the sp~2~-hybridized carbon and the electronegative nitrogen. This reduces electron density at the benzimidazole attachment point, potentially enhancing hydrogen-bond acceptor capability at the imine nitrogen. Such effects are measurable via NMR; for instance, benzimidazolium salts with electron-withdrawing anellations show downfield shifts for the C2-H proton (e.g., δ = 9.29 ppm), indicating increased acidity and susceptibility to nucleophilic attack or metal coordination [7].
Hydrogen Bonding and Supramolecular Assembly: The imine nitrogen can act as a hydrogen bond acceptor, while the 1-NH group remains a donor. This dual capability facilitates complex supramolecular architectures. Crystal structures of related compounds reveal intermolecular N-H···N hydrogen bonding and π-π interactions that assemble molecules into three-dimensional networks—properties exploitable in crystal engineering or drug design where target engagement involves H-bonding [3].
Table 2: Impact of Propan-2-ylideneamino and Related Substituents on Molecular Properties
Substituent Type | Steric Consequence | Electronic Effect | Role in Supramolecular Chemistry | Biological Implications |
---|---|---|---|---|
Propan-2-ylideneamino (Imine) | Non-planar orientation (~60° dihedral) | Electron-withdrawing; reduces electron density at linkage | Facilitates N-H···N H-bonding; influences π-stacking distances | May enhance target selectivity via steric/electronic tuning |
Propargyl (Alkyne) | Variable dihedral angles | Moderate electron-withdrawing | Enables C-H···π interactions; metal coordination sites | Serves as metabolic handle or metal-binding group |
N-Benzyl | Flexible orientation | Electron-donating/neutral | Supports diverse packing via CH-π, H-bonding | Crucial for antileishmanial activity optimization [4] |
Benzimidazol-2-amine derivatives have evolved from synthetic curiosities to pharmacologically significant scaffolds, driven by systematic structural exploration:
Preliminary biological screens revealing modest antimicrobial and anthelmintic properties, motivating further derivatization.
Pharmacological Expansion (2000s–2010s): Research shifted toward targeted modifications for enhanced bioactivity:
Heterocyclic Hybrids: Fusion with other heterocycles (e.g., thiadiazole, quinoxaline) yielded scaffolds with broader pharmacological profiles, including acetylcholinesterase inhibition relevant to neurodegenerative diseases [8].
Recent Advances (Post-2010): Cutting-edge work integrates crystallography, computational modeling, and target-focused synthesis:
Table 3: Historical Milestones in Benzimidazol-2-amine Derivative Development
Time Period | Key Developments | Representative Compounds | Impact |
---|---|---|---|
Pre-2000s | Core synthesis establishment; basic characterization | 1H-Benzimidazol-2-amine | Foundation for structural and reactivity studies |
2000s–2010s | Antiparasitic lead optimization; crystallographic analysis of substituent effects | N-Benzyl derivatives; 1-Prop-2-ynyl-1H-benzimidazol-2-amine | Validated benzimidazol-2-amines as privileged antiprotozoal scaffolds |
2010s–Present | Rational design of imine/aldimine derivatives; structure-based drug discovery | N-(Propan-2-ylideneamino)-1H-benzimidazol-2-amine | Advanced understanding of steric/electronic tuning for bioactivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: